A 53868A

Antimicrobial Resistance Phosphonate Antibiotics MIC Comparison

A 53868A (Dehydrophos) offers a unique 'Trojan horse' prodrug mechanism requiring intracellular peptidase processing to release a pyruvate dehydrogenase inhibitor—a mode distinct from fosfomycin and alafosfalin. With an E. coli MIC₉₀ of 2 mg/L (vs. 4 and 8 mg/L), it is the superior lead for Gram-negative antibiotic R&D. Its well-characterized SAR (32-fold potency loss upon vinyl saturation) and oligopeptide permease uptake make it the definitive benchmark for phosphonate antibiotic analog screening, driving reliable structure–activity comparisons and resistance pathway studies.

Molecular Formula C11H22N3O5P
Molecular Weight 307.28 g/mol
CAS No. 116198-48-2
Cat. No. B1666395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA 53868A
CAS116198-48-2
SynonymsA 53868A;  A-53868A;  A53868A;  Dehydrophos
Molecular FormulaC11H22N3O5P
Molecular Weight307.28 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(=O)CN)NCC(=C)P(=O)(O)O
InChIInChI=1S/C11H22N3O5P/c1-7(2)4-9(11(16)14-10(15)5-12)13-6-8(3)20(17,18)19/h7,9,13H,3-6,12H2,1-2H3,(H,14,15,16)(H2,17,18,19)/t9-/m0/s1
InChIKeyRKNQDNOCTQXFIH-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A 53868A (CAS 116198-48-2): A Unique Phosphonotripeptide Antibiotic Procurement Guide


A 53868A, also known as dehydrophos, is a phosphorus-containing, broad-spectrum antibiotic produced by fermentation of *Streptomyces luridus* [1]. It belongs to a distinct class of phosphonotripeptide antibiotics characterized by a unique C-terminal 1-aminovinylphosphonate moiety, distinguishing it from other clinically used phosphonates like fosfomycin and alafosfalin [2].

Critical Procurement Advisory: Why A 53868A (Dehydrophos) Cannot Be Substituted with Common Phosphonate Antibiotics


The unique structure of A 53868A, specifically its vinyl phosphonate moiety and methyl ester, dictates a unique 'Trojan horse' mechanism of action [1]. Unlike fosfomycin, which directly inhibits MurA, or alafosfalin, which targets peptidoglycan synthesis, dehydrophos acts as a prodrug that requires intracellular processing by non-specific oligopeptide permeases and peptidases to release the active inhibitor, methyl acetylphosphonate [2]. This mechanism, which targets pyruvate dehydrogenase, is distinct from the mode of action of other phosphonates [3]. Substituting A 53868A with other phosphonopeptides or phosphonic acid derivatives would therefore result in a completely different molecular target and biological outcome, invalidating any comparative study.

Quantitative Evidence for A 53868A (Dehydrophos): A Comparative Analysis of Antimicrobial Potency


MIC Data Comparison: Dehydrophos vs. Fosfomycin and Alafosfalin Against Clinical Isolates

In a comparative study against a panel of clinical isolates, A 53868A (dehydrophos) demonstrated superior or equivalent antimicrobial activity compared to fosfomycin and alafosfalin against several bacterial strains [1]. For example, against *Escherichia coli*, dehydrophos exhibited an MIC₉₀ of 2 mg/L, while fosfomycin showed an MIC₉₀ of 4 mg/L and alafosfalin an MIC₉₀ of 8 mg/L. Against *Staphylococcus aureus*, dehydrophos and fosfomycin both showed an MIC₉₀ of 2 mg/L, whereas alafosfalin was less potent with an MIC₉₀ of 16 mg/L.

Antimicrobial Resistance Phosphonate Antibiotics MIC Comparison

Structure-Activity Relationship: Critical Role of the Vinyl Phosphonate Moiety in Dehydrophos

A study evaluating synthetic derivatives of dehydrophos established the critical importance of the vinyl phosphonate moiety for antimicrobial activity. Saturation of the double bond in the vinyl group (producing compound 4) reduced antimicrobial activity against *E. coli* by a factor of 32-fold compared to dehydrophos (MIC increased from 0.5 μg/mL to 16 μg/mL) [1]. This demonstrates that the vinyl phosphonate is not a modifiable substituent but a core pharmacophore.

Structure-Activity Relationship Antibiotic Mechanism Phosphonate

Pro-Drug Activation: Dehydrophos is a Potent Inhibitor of Pyruvate Dehydrogenase after Intracellular Cleavage

Unlike direct enzyme inhibitors like fosfomycin, A 53868A (dehydrophos) is a prodrug. Its antimicrobial activity is dependent on uptake and intracellular cleavage. Upon peptidase-mediated hydrolysis, dehydrophos releases methyl acetylphosphonate (MAP), a potent inhibitor of pyruvate dehydrogenase (PDH). MAP inhibits *E. coli* PDH with an IC₅₀ of 0.8 μM [1]. The intact dehydrophos tripeptide does not inhibit PDH. This is a stark contrast to alafosfalin, which is activated to a phosphonopeptide that inhibits peptidoglycan synthesis [2].

Antibiotic Mechanism Prodrug Enzyme Inhibition

Impact of C-Terminal Methyl Ester on Antimicrobial Spectrum

The C-terminal methyl ester of dehydrophos is also critical for its broad-spectrum activity. Synthetic derivatives replacing the methyl ester with an ethyl or larger alkyl group showed a 4- to 8-fold decrease in antimicrobial activity against *E. coli* and *S. aureus* compared to the natural dehydrophos [1]. This highlights that the natural methylation pattern is optimal for antibacterial potency.

Structure-Activity Relationship Antibacterial Spectrum Phosphonate

Comparative Uptake and Metabolic Stability of Phosphonopeptide Antibiotics

The uptake and metabolic fate of dehydrophos differ from other phosphonopeptides. Studies show that dehydrophos is taken up by non-specific oligopeptide permeases in bacteria [1]. This contrasts with fosfomycin, which enters cells via the glycerophosphate transporter [2]. Furthermore, unlike alafosfalin, which is extensively metabolized in mammals (only 10-20% excreted unchanged), dehydrophos's unique prodrug nature may confer different stability profiles in complex biological matrices [3].

Drug Delivery Metabolic Stability Pharmacokinetics

Optimal Research Applications for A 53868A (Dehydrophos) Based on Quantitative Differentiation


Targeted Antimicrobial Drug Discovery for Gram-Negative Pathogens

A 53868A is an ideal lead compound for developing new therapies against Gram-negative bacteria, including *E. coli*. Its superior MIC₉₀ of 2 mg/L against *E. coli* compared to fosfomycin (4 mg/L) and alafosfalin (8 mg/L) makes it a more promising starting point for medicinal chemistry optimization [1].

Investigating Novel Antibiotic Mechanisms and Prodrug Activation

Researchers studying unconventional antibiotic mechanisms can use A 53868A as a model system to investigate the 'Trojan horse' prodrug strategy. Its unique requirement for intracellular processing by peptidases to release the active pyruvate dehydrogenase inhibitor (methyl acetylphosphonate) provides a distinct platform for studying prodrug activation and target engagement [2].

Structure-Activity Relationship (SAR) Studies of Phosphonate Antibiotics

Due to the established SAR data, A 53868A serves as the definitive benchmark for evaluating new phosphonate antibiotic analogs. Any structural modification (e.g., vinyl group saturation, ester variation) can be quantitatively compared to dehydrophos, where a 32-fold loss in activity upon vinyl saturation provides a clear baseline for assessing new chemical entities [3].

Resistance Mechanism Studies and Combating Multidrug Resistance

Given its distinct uptake mechanism via oligopeptide permeases and its unique target (pyruvate dehydrogenase), A 53868A is a critical tool for studying bacterial resistance pathways that are orthogonal to those affecting cell wall synthesis inhibitors like fosfomycin [4]. This makes it valuable for research into overcoming multidrug-resistant infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for A 53868A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.